(3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone
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Overview
Description
(3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone is a chemical compound with the molecular formula C18H11BrN2O It is characterized by the presence of a bromophenyl group attached to a beta-carbolin-1-yl methanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 9H-beta-carboline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)(9H-beta-carbolin-1-yl)methanone
- (3-Fluorophenyl)(9H-beta-carbolin-1-yl)methanone
- (3-Iodophenyl)(9H-beta-carbolin-1-yl)methanone
Uniqueness
(3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides distinct electronic and steric properties, making this compound particularly interesting for specific applications in research and industry.
Properties
CAS No. |
906067-46-7 |
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Molecular Formula |
C18H11BrN2O |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
(3-bromophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C18H11BrN2O/c19-12-5-3-4-11(10-12)18(22)17-16-14(8-9-20-17)13-6-1-2-7-15(13)21-16/h1-10,21H |
InChI Key |
UWCQMZCXNUYULW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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